molecular formula C14H21N5O B5556560 3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide

3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5556560
M. Wt: 275.35 g/mol
InChI Key: VHMPWGQUTNXFNS-UHFFFAOYSA-N
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Description

3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H21N5O and its molecular weight is 275.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.17461031 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Recognition and Binding

Polyamides containing imidazole (Im) and pyrrole (Py) units have been demonstrated to target specific DNA sequences, affecting gene expression and potentially serving as therapeutic agents for diseases like cancer. These compounds, through their structural design, can selectively bind to DNA sequences, demonstrating the versatility of pyrrole-imidazole polyamides for DNA recognition purposes (Swalley, Baird, & Dervan, 1996).

Synthetic Methodologies

Research has been conducted on the synthesis of imidazo and triazolopyridines, showcasing methodologies that could be adapted for synthesizing complex molecules like "3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide". These methods emphasize the efficiency and versatility of current synthetic strategies in creating heterocyclic compounds with potential biological activities (Ramesha et al., 2016).

Anticancer Applications

Compounds derived from pyrazolo and pyrimidinone frameworks have been evaluated for their anticancer properties. For instance, a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones demonstrated significant anticancer activity through the inhibition of mTOR, a key protein involved in cell growth and proliferation. This suggests that structurally related compounds could be explored for their potential anticancer applications (Reddy et al., 2014).

Drug Discovery and Development

In the realm of medicinal chemistry, structural modifications of compounds to reduce metabolism by aldehyde oxidase (AO) have been investigated. This is particularly relevant for compounds with imidazo[1,2-a]pyrimidine moieties, as modifications can improve their drug-like properties and efficacy. Such research highlights the importance of chemical modifications in the development of new therapeutic agents (Linton et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing imidazole rings have diverse biological activities, such as antibacterial, antitumor, antidiabetic, and antiviral activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by imidazole-containing compounds, there could be many possible directions for future research .

Properties

IUPAC Name

5-propyl-N-[(1-propylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-3-5-11-9-12(18-17-11)14(20)16-10-13-15-6-8-19(13)7-4-2/h6,8-9H,3-5,7,10H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMPWGQUTNXFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC2=NC=CN2CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.